8-(4-Morpholinylsulfonyl)quinoline
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Overview
Description
8-(4-Morpholinylsulfonyl)quinoline is a chemical compound with the molecular formula C13H14N2O3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a morpholine ring attached to the sulfonyl group at the 8th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been used as a scaffold for drug development for over two centuries . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and quinolones, in general, have been shown to exhibit high and selective activity attained through different mechanisms of action . They can inhibit microbial viability or target pathogens’ virulence machinery required to cause host damage and disease .
Biochemical Pathways
Quinolines and quinolones have been shown to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Quinolones are generally known to be 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the quinolones occurs primarily at the C7 position in the piperazinyl ring .
Result of Action
Quinolines and quinolones have been shown to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The action of quinolines and quinolones can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Morpholinylsulfonyl)quinoline typically involves the reaction of quinoline derivatives with morpholine and sulfonyl chloride. One common method is as follows:
Starting Material: Quinoline derivative.
Reagents: Morpholine, sulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride by morpholine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-Morpholinylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups
Scientific Research Applications
8-(4-Morpholinylsulfonyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, used in various chemical and pharmaceutical applications.
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in antimalarial drugs.
Uniqueness
8-(4-Morpholinylsulfonyl)quinoline is unique due to the presence of the morpholine ring and sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
4-quinolin-8-ylsulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKCAVRCKRAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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